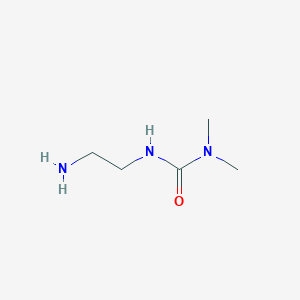

3-(2-Aminoethyl)-1,1-dimethylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

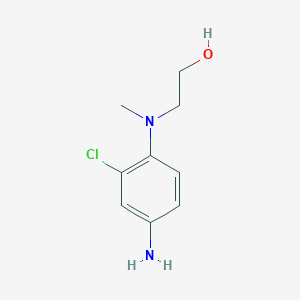

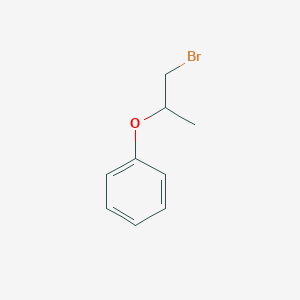

3-(2-Aminoethyl)-1,1-dimethylurea is a useful research compound. Its molecular formula is C5H13N3O and its molecular weight is 131.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electron Spin Resonance in Gamma-irradiated Urea Derivatives

Research by Kang, McManus, and Kevan (1994) explored the gamma-irradiation of urea and its derivatives, including 1,3-dimethylurea and 1,1',3,3'-tetramethylurea, using electron spin resonance. This study sheds light on the radical formation and bond dissociation behaviors under irradiation, which are crucial for understanding the reactivity and stability of urea derivatives in various scientific applications, such as material science and radiation chemistry (Kang, McManus, & Kevan, 1994).

Photosynthetic Oxygen Evolution Inhibition

Burden and Horton (1973) investigated the inhibitory effects of 2-amino-1,1,3-tricyanopropene, a compound related by functional group similarity, on photosynthetic oxygen evolution in spinach leaf chloroplasts. Although not directly studying 3-(2-Aminoethyl)-1,1-dimethylurea, this research contributes to understanding how structural variations in urea derivatives impact biological systems, such as inhibiting photosynthesis (Burden & Horton, 1973).

Melamine-Dimethylurea-Formaldehyde Co-Condensations

Cao et al. (2017) explored the co-condensation reactions of 1,3-dimethylurea with melamine and formaldehyde, providing insights into the chemical behavior and potential applications of urea derivatives in polymer chemistry. The study highlights the influence of pH on reaction pathways, relevant for the development of advanced materials with tailored properties (Cao, Li, Liang, & Du, 2017).

Urea Derivatives in Photochemical Reactions

Millet, Palm, and Zetzsch (1998) investigated the photochemistry of urea herbicides, including chlorotoluron (a dimethylurea derivative), in various solvents. This study provides valuable data on the photostability and photodegradation pathways of urea derivatives, important for environmental chemistry and the design of photostable chemical agents (Millet, Palm, & Zetzsch, 1998).

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Aminoethyl)-1,1-dimethylurea is the G protein-coupled receptor 84 (Gpr84) which is reportedly activated by medium-chain fatty acids and is involved in the pathology of liver fibrosis . Inflammatory stimulants, such as lipopolysaccharide and tumor necrosis factor-α, upregulate Gpr84 expression .

Mode of Action

It is suggested that it may inhibit monoamine oxidase (mao), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition could potentially lead to an increase in the levels of these neurotransmitters, which could have various effects on the body.

Biochemical Pathways

The compound may affect the ER stress response pathway. The ER stress agent Tm induces the expression of Gpr84, and this upregulation is blocked by the small chemical compound AEBSF, an inhibitor of ER stress transducers

Pharmacokinetics

Amines like this compound are generally well-absorbed and can cross biological membranes due to their polarity . The compound’s bioavailability, metabolism, and excretion would need to be studied in more detail to provide a comprehensive understanding of its pharmacokinetics.

Result of Action

Its potential inhibition of mao could lead to increased levels of neurotransmitters like dopamine and serotonin, which could have various effects on mood and behavior .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state and therefore its ability to cross biological membranes. Additionally, the presence of other substances could potentially affect the compound’s stability or its interactions with its target .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-1,1-dimethylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPUNHXBIPTIDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90606494 |

Source

|

| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72080-85-4 |

Source

|

| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)